Cox-2-IN-20

Description

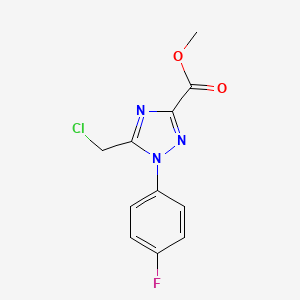

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(chloromethyl)-1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3O2/c1-18-11(17)10-14-9(6-12)16(15-10)8-4-2-7(13)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMJCBBPYOQZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=N1)CCl)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cox-2-IN-20: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-20, also identified as Compound 5d, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of its in vitro mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The information presented herein is intended to support further research and development of this compound as a potential anti-inflammatory agent.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions such as gastric protection, COX-2 is primarily induced at sites of inflammation. By selectively targeting COX-2, this compound is designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The selectivity of this compound for COX-2 over COX-1 is a critical aspect of its pharmacological profile, suggesting a potentially favorable safety profile.

Quantitative In Vitro Data

The in vitro potency and selectivity of this compound have been characterized through various assays. The following table summarizes the key quantitative data available for this compound.

| Assay Target | Cell Line/System | Parameter | Value | Reference |

| Cyclooxygenase-2 (COX-2) | Purified Enzyme | IC50 | 17.9 nM | [1] |

| Cyclooxygenase-1 (COX-1) | Purified Enzyme | IC50 | 19.3 µM | [1] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | IC50 | 2.87 µM | [1] |

Table 1: In Vitro Activity of this compound

Signaling Pathways

The primary signaling pathway influenced by this compound is the arachidonic acid cascade. By inhibiting COX-2, the compound effectively blocks the synthesis of downstream prostaglandins, thereby mitigating the inflammatory response.

Caption: COX-2 Signaling Pathway and Inhibition by this compound.

In inflammatory conditions, pro-inflammatory stimuli can also lead to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of COX-2 and inducible nitric oxide synthase (iNOS). The ability of this compound to inhibit nitric oxide production in LPS-stimulated macrophages suggests a broader anti-inflammatory profile beyond direct COX-2 enzyme inhibition, potentially impacting upstream regulatory pathways.

Caption: LPS-induced Pro-inflammatory Signaling in Macrophages.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes (e.g., from Cayman Chemical)

-

Enzyme Immunoassay (EIA) kit (e.g., from Cayman Chemical)

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Assay buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound (this compound) and reference inhibitors in assay buffer.

-

In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Stop the reaction according to the EIA kit manufacturer's instructions.

-

Measure the amount of prostaglandin E2 (PGE2) produced using the EIA kit. The absorbance is read using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for In Vitro COX Inhibition Assay.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Cells

This cell-based assay measures the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate the cells for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

To measure nitrite (a stable product of NO), mix the supernatant with the Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO production inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for Nitric Oxide Inhibition Assay.

Conclusion

This compound is a highly potent and selective in vitro inhibitor of the COX-2 enzyme. Its ability to also suppress nitric oxide production in stimulated macrophages suggests a robust anti-inflammatory profile. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should aim to elucidate its effects on a broader range of inflammatory mediators and signaling pathways, as well as to evaluate its efficacy and safety in in vivo models of inflammation.

References

The Discovery and Synthesis of Cox-2-IN-20: A Selective COX-2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide details the discovery, synthesis, and biological evaluation of Cox-2-IN-20, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel anti-inflammatory agents.

Introduction: The Role of COX-2 in Inflammation

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Two main isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. This distinction has been a cornerstone in the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.

Discovery of this compound (Compound 5d)

This compound, also referred to in the scientific literature as compound 5d, was identified through a targeted drug discovery program aimed at synthesizing novel 1,2,4-triazole-3-carboxylate derivatives as selective COX-2 inhibitors. The design strategy focused on creating molecules that could effectively fit into the active site of the COX-2 enzyme while having a lower affinity for the COX-1 active site, thereby achieving selectivity.

A series of methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates were synthesized and evaluated for their ability to inhibit COX-1 and COX-2.[1] Among the synthesized compounds, this compound emerged as a highly potent and selective inhibitor of COX-2.[1]

Quantitative Biological Data

The biological activity of this compound and its analogs was assessed through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound (5d) | >19300 | 17.9 | 1080 |

| Celecoxib | - | - | - |

| Indomethacin | - | - | - |

| Table 1: In Vitro Cyclooxygenase Inhibition Data.[1] |

| Compound | Dose (mg/kg) | Inhibition of NO production in LPS-induced RAW 264.7 cells (IC₅₀, µM) | In vivo anti-inflammatory effect (% edema inhibition) | Gastric Ulcer Index |

| This compound (5d) | 5 | < 7.0 | Better than Indomethacin | Safer than Indomethacin |

| Indomethacin | 10 | - | - | - |

| Table 2: In Vitro and In Vivo Anti-inflammatory Activity.[1] |

Synthesis Pathway

The synthesis of this compound (compound 5d) was achieved through a two-step reaction sequence starting from nitrilimines.[1] The general synthetic scheme is outlined below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: General Synthesis of 1,2,4-triazole-3-carboxylates (including this compound) [1]

-

Step 1: Amination of Nitrilimines. The appropriate nitrilimine starting material (3a-p) is subjected to an amination reaction. The specific reagents and conditions for this step are detailed in the source publication.[1]

-

Step 2: Heterocyclization. The intermediate from the amination step undergoes a heterocyclization reaction to form the final 1,2,4-triazole-3-carboxylate product. The specific conditions for cyclization to yield this compound (5d) are described in the original research paper.[1]

Note: For detailed, step-by-step protocols, including reagent quantities, reaction times, temperatures, and purification methods, please refer to the experimental section of the primary publication by Li, S. M., et al. (2020) in Bioorganic Chemistry.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

Caption: Mechanism of action of this compound.

Experimental Workflows

The discovery and evaluation of this compound involved a structured experimental workflow, from initial design to in vivo testing.

Caption: Experimental workflow for this compound.

Experimental Protocols: Key Assays

-

In Vitro COX-1/COX-2 Inhibition Assay: This assay measures the ability of the synthesized compounds to inhibit the activity of purified COX-1 and COX-2 enzymes. The IC₅₀ values are determined to quantify the potency and selectivity of the inhibitors.[1]

-

Nitric Oxide (NO) Inhibition Assay in LPS-induced RAW 264.7 Cells: This cell-based assay assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage-like cells stimulated with lipopolysaccharide (LPS).[1]

-

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema): This is a standard animal model used to evaluate the in vivo anti-inflammatory efficacy of drug candidates. Edema is induced in the paw of a rodent by injecting carrageenan, and the reduction in swelling upon administration of the test compound is measured over time.[1]

-

Gastric Ulceration Assay: This in vivo study evaluates the gastrointestinal safety of the compounds. Animals are administered the test compound, and the stomach is later examined for the presence and severity of ulcers.[1]

-

Molecular Docking: Computational studies are performed to predict and analyze the binding mode of the inhibitor within the active site of the COX-2 enzyme, providing insights into the structural basis of its activity and selectivity.[1]

Conclusion

This compound (compound 5d) represents a significant development in the search for novel, selective COX-2 inhibitors. Its potent in vitro and in vivo anti-inflammatory activity, coupled with a favorable gastric safety profile compared to traditional NSAIDs, makes it a promising lead compound for further preclinical and clinical development. The synthesis pathway and structure-activity relationship data presented in the original research provide a valuable foundation for the design of next-generation anti-inflammatory agents.

References

The Biological Role of Cox-2-IN-20 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-20, also identified as compound 5d in primary literature, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of its biological role in inflammation, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information presented is intended to inform researchers, scientists, and professionals in the field of drug development about the preclinical profile of this compound.

Introduction to COX-2 and Inflammation

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs).[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal mucosa and maintaining platelet function.[1] In contrast, the expression of COX-2 is induced by pro-inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation.[1][2] The prostaglandins produced by COX-2 contribute significantly to the cardinal signs of inflammation: pain, swelling, heat, and redness. Therefore, selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][3]

This compound: A Selective COX-2 Inhibitor

This compound is a novel, orally active compound belonging to the 1,2,4-triazole-3-carboxylate class of molecules.[4] It has been specifically designed and synthesized as a selective inhibitor of the COX-2 enzyme.[4]

Quantitative Data on the Biological Activity of this compound

The following tables summarize the key quantitative data regarding the inhibitory potency, selectivity, and anti-inflammatory efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against COX Isoforms [4][5]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| This compound (5d) | 19.3 | 17.9 | 1080 |

| Celecoxib | 14.8 | 50 | 296 |

| Indomethacin | Not specified | Not specified | Not specified |

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher ratio indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vitro Anti-inflammatory Activity of this compound [4]

| Compound | Inhibition of NO Production in LPS-induced RAW 264.7 cells (IC50) |

| This compound (5d) | < 7.0 µM |

| Celecoxib | > 10 µM |

| Indomethacin | > 10 µM |

NO: Nitric Oxide, a pro-inflammatory mediator.

Table 3: In Vivo Anti-inflammatory Activity of this compound [4]

| Compound | Dose | Paw Edema Inhibition (%) in Carrageenan-Induced Rat Paw Edema Model |

| This compound (5d) | 5 mg/kg | Reported as exhibiting better anti-inflammation than Indomethacin |

| Indomethacin | 10 mg/kg | Standard reference |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory procedures and the information available from the primary literature.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of this compound for the COX isoforms.

Protocol Steps:

-

Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer.

-

The enzymes are pre-incubated with various concentrations of this compound or a vehicle control for 15 minutes at 25°C.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction mixture is incubated for 2 minutes at 37°C.

-

The reaction is terminated by the addition of 1 M HCl.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[6]

Protocol Steps:

-

Male Sprague-Dawley rats are acclimatized and fasted overnight with free access to water.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The rats are randomly divided into groups and orally administered with this compound (5 mg/kg), a positive control (Indomethacin, 10 mg/kg), or the vehicle.

-

One hour after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

The increase in paw volume (edema) is calculated as the difference between the initial and subsequent measurements.

-

The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.[7]

Protocol Steps:

-

RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere for 24 hours.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess assay. This involves mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The absorbance of the resulting colored azo compound is measured at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

The percentage of NO inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion

This compound is a highly potent and selective COX-2 inhibitor with promising in vitro and in vivo anti-inflammatory activity. Its high selectivity for COX-2 over COX-1 suggests a favorable gastrointestinal safety profile. The data presented in this technical guide provides a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for the treatment of inflammatory disorders.

References

- 1. gpnotebook.com [gpnotebook.com]

- 2. researchgate.net [researchgate.net]

- 3. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Novel COX-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative framework for the initial toxicity screening of a novel Cyclooxygenase-2 (COX-2) inhibitor, referred to herein as Cox-2-IN-20. Due to the absence of publicly available data for a compound with this specific designation, the following guide synthesizes established methodologies and presents illustrative data based on the known profiles of other selective COX-2 inhibitors.

Introduction

Cyclooxygenase-2 (COX-2) is a well-validated therapeutic target for the management of pain and inflammation.[1][2] The development of selective COX-2 inhibitors aimed to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms.[3][4] However, the clinical use of some selective COX-2 inhibitors has been linked to cardiovascular adverse events, underscoring the critical need for comprehensive preclinical toxicity screening.[5][6] This guide outlines a strategic approach to the initial toxicity assessment of a novel COX-2 inhibitor, this compound, focusing on key in vitro and in vivo assays to evaluate its preliminary safety profile.

Core In Vitro Toxicity Assays

A battery of in vitro assays is essential for the early identification of potential liabilities of a new chemical entity. These assays provide crucial data on cytotoxicity, genotoxicity, and mechanism-based toxicity.

Cytotoxicity Assessment

The initial evaluation of cytotoxicity is fundamental to understanding the concentration at which a compound elicits cellular damage.

Table 1: Representative In Vitro Cytotoxicity Data for a Novel COX-2 Inhibitor

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| HT-29 (COX-2 positive human colon cancer) | MTT | Cell Viability | > 100 |

| MDA-MB-231 (COX-2 positive human breast cancer) | MTT | Cell Viability | > 100 |

| Hela (COX-2 positive human cervical cancer) | MTT | Cell Viability | 85 |

| A-2780-s (COX-2 negative human ovarian cancer) | MTT | Cell Viability | > 100 |

| Primary Human Hepatocytes | LDH Release | Membrane Integrity | > 100 |

| Primary Human Renal Proximal Tubule Cells | AlamarBlue | Cell Viability | > 100 |

Note: The data presented are hypothetical and for illustrative purposes.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Genotoxicity Assessment

Genotoxicity assays are crucial to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Table 2: Representative In Vitro Genotoxicity Data for a Novel COX-2 Inhibitor

| Assay Type | Test System | Concentration Range (µM) | Result |

| Ames Test | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) with and without S9 activation | 1 - 5000 | Negative |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | 1 - 100 | Negative |

| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | 1 - 100 | Negative |

Note: The data presented are hypothetical and for illustrative purposes.

-

Cell Culture: Culture human peripheral blood lymphocytes and stimulate with a mitogen (e.g., phytohemagglutinin).

-

Compound Exposure: Treat the cells with at least three concentrations of this compound, a vehicle control, and a positive control (e.g., mitomycin C) for a defined period.

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

-

Harvest and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Data Evaluation: Assess for a concentration-dependent, statistically significant increase in micronucleus frequency.

In Vivo Acute Toxicity Study

An acute toxicity study in a relevant animal model provides initial information on the potential in vivo toxicity and helps in dose selection for subsequent studies.

Table 3: Representative Acute Oral Toxicity Data in Rodents for a Novel COX-2 Inhibitor

| Species | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| Rat | 100 | 5 M, 5 F | 0/10 | No observable adverse effects |

| Rat | 500 | 5 M, 5 F | 0/10 | No observable adverse effects |

| Rat | 2000 | 5 M, 5 F | 0/10 | Piloerection, transient lethargy |

Note: The data presented are hypothetical and for illustrative purposes.

-

Animal Model: Use a single sex of a standard rodent strain (e.g., Wistar rats).

-

Dosing: Administer a single oral dose of this compound to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

LD50 Estimation: Continue the procedure until the criteria for stopping are met, and then estimate the LD50 using appropriate statistical methods.

-

Necropsy: Conduct a gross necropsy on all animals at the end of the study.

Mechanism-Based Toxicity Assessment

Understanding the mechanism of action of this compound is crucial for predicting potential on-target and off-target toxicities.

COX-1/COX-2 Selectivity

The selectivity of the inhibitor for COX-2 over COX-1 is a key determinant of its gastrointestinal safety profile.

Table 4: Representative COX Isoform Selectivity Data for a Novel COX-2 Inhibitor

| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Human Whole Blood Assay[7] | > 100 | 0.2 | > 500 |

| Purified Enzyme Assay | 50 | 0.1 | 500 |

Note: The data presented are hypothetical and for illustrative purposes.

-

Blood Collection: Collect fresh human blood from healthy volunteers into heparinized tubes.

-

COX-1 Activity (Thromboxane B2 production): Aliquot whole blood and allow it to clot for 1 hour at 37°C to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production.

-

COX-2 Activity (Prostaglandin E2 production): Aliquot whole blood and stimulate with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production.

-

Inhibitor Treatment: Pre-incubate blood samples with various concentrations of this compound before stimulation (for COX-2) or clotting (for COX-1).

-

Eicosanoid Measurement: Centrifuge the samples and measure the levels of TXB2 and PGE2 in the serum/plasma using validated ELISA kits.

-

IC50 Calculation: Determine the IC50 values for the inhibition of both isoforms.

Signaling Pathways and Experimental Workflows

Visualizing the relevant biological pathways and experimental procedures is essential for a clear understanding of the toxicity screening process.

Caption: Simplified COX-2 signaling pathway in inflammation.

Caption: High-level workflow for in vitro toxicity screening.

Summary and Future Directions

The initial toxicity screening of a novel COX-2 inhibitor, such as the illustrative this compound, is a multi-faceted process that requires a systematic evaluation of its potential cytotoxic, genotoxic, and mechanism-based liabilities. The data generated from these preliminary studies are instrumental in guiding lead optimization, informing dose selection for further non-clinical safety studies, and ultimately predicting the potential clinical safety profile of the compound. A favorable outcome from this initial screen, characterized by low cytotoxicity, no genotoxic potential, and high selectivity for COX-2, would provide a strong rationale for advancing the compound into more comprehensive preclinical development. Future studies should include repeat-dose toxicity studies in two species, safety pharmacology assessments, and developmental and reproductive toxicology studies to build a complete safety profile prior to first-in-human trials.

References

- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiovascular and gastrointestinal toxicity of selective cyclo-oxygenase-2 inhibitors in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Prostaglandin E2 Synthesis by Cox-2-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cox-2-IN-20, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), and its role in the inhibition of prostaglandin E2 (PGE2) synthesis. This document details the compound's mechanism of action, presents its quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the core biological and experimental processes.

Introduction: COX-2 and Prostaglandin E2 Synthesis

Cyclooxygenase (COX) is the rate-limiting enzyme responsible for converting arachidonic acid into prostanoids, a class of lipid mediators that includes prostaglandins.[1] Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal lining.[2] In contrast, the COX-2 isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, growth factors, and other pathological signals.[2][3]

The upregulation of COX-2 leads to a significant increase in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[4] The COX-2/PGE2 signaling pathway is implicated in a wide range of diseases, from arthritis to various forms of cancer.[4] Consequently, the development of selective COX-2 inhibitors, which can block pathological PGE2 production without affecting the homeostatic functions of COX-1, is a major goal in therapeutic drug development.[5]

This compound (also identified as compound 5d in seminal research) is a novel 1,2,4-triazole derivative designed as a potent and highly selective COX-2 inhibitor.[4][6] Its targeted action effectively suppresses the synthesis of PGE2, positioning it as a compound of significant interest for anti-inflammatory therapies.

Mechanism of Action and Signaling Pathway

The synthesis of PGE2 begins when cellular stimuli activate phospholipase A2, which releases arachidonic acid from the cell membrane's phospholipid bilayer. The COX-2 enzyme then catalyzes the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). Finally, microsomal prostaglandin E synthase-1 (mPGES-1) converts PGH2 into the bioactive PGE2.[7]

This compound exerts its inhibitory effect by selectively binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2. This targeted blockade is the critical step that halts the downstream synthesis of PGE2, thereby mitigating the inflammatory cascade. The structural differences between the active sites of COX-1 and COX-2, notably a larger, more accessible channel in COX-2, allow for the selective binding of inhibitors like this compound.[8]

Quantitative Inhibitory Data

The efficacy of a COX inhibitor is determined by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Critically, the ratio of IC50 values for COX-1 versus COX-2 defines the inhibitor's selectivity. A higher selectivity index (SI) indicates a more favorable safety profile, with less potential for gastrointestinal side effects associated with COX-1 inhibition.

This compound demonstrates high potency and selectivity for the COX-2 enzyme, surpassing the selectivity of the well-established inhibitor, Celecoxib.[4]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |

| This compound (5d) | 19.3 [4] | 0.018 [4] | ~1072 |

| Celecoxib | 14.8[4] | 0.05[4] | ~296 |

| Indomethacin | 0.01[6] | 0.01[6] | 1 |

Table 1: Comparison of in vitro IC50 values and selectivity indices for this compound and reference COX inhibitors. A higher SI value denotes greater selectivity for COX-2.

Experimental Protocols

The following sections detail generalized methodologies for assessing the inhibition of PGE2 synthesis by compounds such as this compound.

In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This assay quantifies the potency and selectivity of an inhibitor using purified enzymes. It is based on the fluorometric detection of Prostaglandin G2, the initial product generated by COX activity.[3][9]

Materials:

-

Human recombinant COX-2 enzyme[10]

-

Ovine COX-1 enzyme[10]

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[10]

-

COX Probe (fluorometric)[9]

-

Heme cofactor[10]

-

Arachidonic Acid (substrate)[10]

-

Test Inhibitor (this compound) and Reference Inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, COX probe, and cofactor in chilled COX Assay Buffer. Prepare a series of dilutions of the test and reference inhibitors.

-

Reaction Setup: To respective wells of a 96-well plate, add 80 µL of the Reaction Mix containing Assay Buffer, COX Probe, and Heme.

-

Add Inhibitor: Add 10 µL of the diluted test inhibitor, reference inhibitor, or vehicle (DMSO) to the appropriate wells.

-

Add Enzyme: Add 10 µL of either the COX-1 or COX-2 enzyme solution to the wells. Incubate for 10-15 minutes at 25°C, protected from light.

-

Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multichannel pipette.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity in kinetic mode for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the vehicle control. Plot percent inhibition against inhibitor concentration and use non-linear regression to determine the IC50 value for each enzyme.

Cell-Based PGE2 Synthesis Inhibition Assay

This assay measures the ability of an inhibitor to block PGE2 production in a cellular context, typically using macrophages stimulated to express COX-2.[11][12]

Materials:

-

RAW 264.7 murine macrophage cell line[11]

-

DMEM cell culture medium with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli[12]

-

Test Inhibitor (this compound)

-

MTT reagent for cell viability assessment

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Remove the medium and replace it with fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO <0.1%). Incubate for 2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the cell culture supernatant for PGE2 analysis.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.

-

PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a competitive EIA kit according to the manufacturer's protocol.[2][13] The absorbance is read at 405 nm, and the intensity is inversely proportional to the PGE2 concentration.

-

Data Analysis: Calculate the PGE2 concentration from a standard curve. Determine the percent inhibition of PGE2 synthesis for each inhibitor concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value using non-linear regression.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the cell-based assay for determining the inhibitory effect of this compound on PGE2 synthesis.

References

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. abcam.com [abcam.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]

- 9. assaygenie.com [assaygenie.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-jar.org [e-jar.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-20 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Consequently, selective inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammatory disorders. Cox-2-IN-20 is a selective and orally active COX-2 inhibitor. This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay to determine the potency of this compound against human recombinant COX-2.

Principle of the Assay

The in vitro COX-2 enzyme inhibition assay is designed to measure the extent to which a compound, in this case, this compound, can block the enzymatic activity of COX-2. The assay typically utilizes a purified, active form of the human recombinant COX-2 enzyme. The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. The activity of the COX-2 enzyme is then determined by measuring the production of one of its downstream products, such as prostaglandin E2 (PGE2) or by monitoring the consumption of a co-substrate using a colorimetric or fluorometric detection method. The inhibitory effect of this compound is quantified by comparing the enzyme's activity in the presence of the inhibitor to its activity in the absence of the inhibitor. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).

Quantitative Data for this compound

The following table summarizes the known inhibitory activity of this compound against the COX-2 enzyme. This data is essential for designing appropriate dilution series in the experimental protocol and for comparing newly generated results.

| Compound | Target | IC50 |

| This compound | Human Recombinant COX-2 | 17.9 nM[1] |

Note: The IC50 value is a measure of the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro.

COX-2 Signaling Pathway

The following diagram illustrates the central role of COX-2 in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins.

Caption: The COX-2 signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the inhibitory action of this compound.

Experimental Protocol: this compound In Vitro Enzyme Inhibition Assay

This protocol is based on a fluorometric detection method, which is a common and sensitive approach for measuring COX-2 activity.

Materials and Reagents

-

Human Recombinant COX-2 Enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (Cofactor)

-

Arachidonic Acid (Substrate)

-

Fluorometric Probe (e.g., ADHP)

-

This compound

-

Reference COX-2 Inhibitor (e.g., Celecoxib)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities (Excitation/Emission appropriate for the chosen probe)

-

Multichannel pipette

-

Incubator set to 37°C

Preparation of Reagents

-

COX Assay Buffer: Prepare according to the manufacturer's instructions or as a 100 mM Tris-HCl solution, pH 8.0.

-

Human Recombinant COX-2 Enzyme: Reconstitute the lyophilized enzyme in the appropriate buffer as recommended by the supplier. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot on ice.

-

Heme: Prepare a stock solution in DMSO and dilute to the final working concentration in COX Assay Buffer.

-

Arachidonic Acid: Prepare a stock solution in ethanol. On the day of the experiment, prepare a working solution by diluting the stock in COX Assay Buffer.

-

Fluorometric Probe: Prepare a stock solution in DMSO and dilute to the final working concentration in COX Assay Buffer.

-

This compound Stock Solution:

-

Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

-

This compound Dilution Series: Prepare a serial dilution of the this compound stock solution in COX Assay Buffer to achieve a range of concentrations for testing. Given the known IC50 of 17.9 nM, a suggested starting range for the final assay concentrations would be from 0.1 nM to 1 µM.

-

Reference Inhibitor Dilution Series: Prepare a similar dilution series for the reference inhibitor (e.g., Celecoxib).

Experimental Workflow

The following diagram outlines the key steps of the in vitro COX-2 inhibition assay.

Caption: A step-by-step workflow for the this compound in vitro enzyme inhibition assay.

Assay Procedure

-

Plate Setup:

-

Add the appropriate volume of COX Assay Buffer to all wells of a 96-well black microplate.

-

Blank wells: Contain all reagents except the enzyme.

-

Vehicle Control (100% activity) wells: Contain all reagents and the same concentration of DMSO as the inhibitor wells.

-

Inhibitor wells: Contain all reagents and the desired concentrations of this compound or the reference inhibitor.

-

-

Addition of Reagents:

-

Add Heme and the fluorometric probe to all wells.

-

Add the serially diluted this compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells.

-

-

Pre-incubation with Inhibitor:

-

Mix the plate gently and pre-incubate for approximately 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Addition of Enzyme:

-

Add the diluted human recombinant COX-2 enzyme to all wells except the blank wells.

-

-

Pre-incubation with Enzyme:

-

Mix the plate gently and pre-incubate for approximately 10 minutes at 37°C.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the arachidonic acid working solution to all wells.

-

-

Incubation:

-

Immediately after adding the substrate, mix the plate and incubate at 37°C for 10-20 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorometric probe.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.

-

Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

IC50 Determination: Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound's inhibitory activity against the COX-2 enzyme. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the potency of this compound, which is a critical step in the drug discovery and development process for novel anti-inflammatory agents. The provided quantitative data, signaling pathway diagram, and experimental workflow are intended to facilitate a thorough understanding and successful execution of this assay.

References

Application Notes and Protocols for Cox-2-IN-20 in Neuroinflammatory Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis and progression of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Cyclooxygenase-2 (COX-2), an inducible enzyme, plays a pivotal, albeit complex, role in mediating the inflammatory cascade within the central nervous system (CNS).[1][2] Upregulated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, most notably prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[3][4]

While COX-2 is a well-established target for anti-inflammatory drugs, its role in the brain is nuanced. It is constitutively expressed in neurons and contributes to essential physiological functions, including synaptic plasticity and memory consolidation.[1] The effects of COX-2 inhibition in neuroinflammation can be context-dependent; in some models of neurodegeneration, inhibition is neuroprotective, while in others, it may exacerbate the inflammatory response.[5] This highlights the need for careful characterization of selective COX-2 inhibitors in relevant neuroinflammatory models.

Cox-2-IN-20 is a potent and selective inhibitor of the COX-2 enzyme. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate neuroinflammatory pathways, offering detailed protocols for both in vitro and in vivo experimental models.

This compound: Chemical Properties and In Vitro Activity

This compound is an orally active and selective COX-2 inhibitor. Its selectivity for COX-2 over COX-1 minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.

| Property | Value | Reference |

| IUPAC Name | methyl 5-(chloromethyl)-1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | [6] |

| Molecular Formula | C₁₁H₉ClFN₃O₂ | [6] |

| Molecular Weight | 269.66 g/mol | [6] |

| CAS Number | 2529451-43-0 | [6] |

| COX-2 IC₅₀ | 17.9 nM | MedChemExpress Datasheet |

| COX-1 IC₅₀ | 19.3 µM | MedChemExpress Datasheet |

| NO Inhibition IC₅₀ | 2.87 µM (in LPS-induced RAW 264.7 cells) | MedChemExpress Datasheet |

COX-2 Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of COX-2 in the neuroinflammatory cascade, a key pathway for investigation using this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]

- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib Inhibits Prion Protein 90-231-Mediated Pro-inflammatory Responses in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C11H9ClFN3O2 | CID 164517067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring COX-2-IN-20 Activity in Cell-Based Assays

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[1][2][3] It plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2), which are key mediators of pain, fever, and inflammation.[4][5][6] Due to its central role in inflammation, COX-2 is a major target for the development of anti-inflammatory drugs. Selective COX-2 inhibitors are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[4][6][7]

COX-2-IN-20 is a potent and selective inhibitor of COX-2. Characterizing its activity and mechanism of action within a cellular context is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for three key cell-based assays to quantify the inhibitory effects of this compound on the activity, expression, and transcriptional regulation of COX-2.

COX-2 Signaling Pathway

The following diagram illustrates the canonical COX-2 signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades (e.g., NF-κB) that lead to the transcription and translation of the COX-2 enzyme. COX-2 then converts arachidonic acid into Prostaglandin H2 (PGH2), which is further metabolized to various pro-inflammatory prostaglandins, including PGE2.

Caption: The COX-2 signaling pathway from inflammatory stimulus to prostaglandin synthesis.

Application Note 1: Quantifying COX-2 Activity via PGE2 Immunoassay

Principle: The most direct method to assess the functional inhibition of COX-2 by this compound is to measure the production of its enzymatic product, PGE2. In this assay, cells capable of expressing COX-2 are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce enzyme expression. The cells are then treated with varying concentrations of this compound. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A decrease in PGE2 levels in the presence of the inhibitor is indicative of its potency.

Caption: Experimental workflow for the PGE2 inhibition assay.

Experimental Protocol:

-

Cell Culture:

-

Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well in DMEM supplemented with 10% FBS.

-

Allow cells to adhere by incubating for 18-24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Cell Treatment:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.

-

Aspirate the old medium and replace it with fresh, serum-free DMEM.

-

Pre-treat cells with the various concentrations of this compound for 1 hour. Include a "vehicle control" (DMSO only) and an "unstimulated control" (no LPS, no inhibitor).

-

Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C.

-

-

PGE2 Quantification (Competitive ELISA):

-

Carefully collect the cell culture supernatant from each well. If necessary, centrifuge to pellet any detached cells and use the clear supernatant.

-

Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., kits from Abcam, RayBiotech, or Sigma-Aldrich).[8][9]

-

Briefly, the protocol involves adding samples/standards to a microplate pre-coated with an antibody, followed by the addition of a fixed amount of HRP-conjugated PGE2. The plate is incubated, washed, and a substrate solution is added. The reaction is stopped, and the absorbance is read at 450 nm.[8] The color intensity is inversely proportional to the amount of PGE2 in the sample.[10]

-

-

Data Analysis:

-

Generate a standard curve using the known PGE2 standards.

-

Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.

-

Normalize the data by setting the PGE2 concentration in the vehicle-treated, LPS-stimulated wells to 100% activity.

-

Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the IC50 value.

-

Data Presentation:

| This compound (nM) | PGE2 (pg/mL) | % Inhibition |

| 0 (Vehicle) | 2500.0 | 0 |

| 1 | 2250.0 | 10 |

| 10 | 1500.0 | 40 |

| 25 | 1275.0 | 49 |

| 50 | 800.0 | 68 |

| 100 | 450.0 | 82 |

| 1000 | 150.0 | 94 |

| IC50 (nM) | ~26 |

Application Note 2: Assessing Effects on COX-2 Protein Expression via Western Blot

Principle: It is essential to verify that this compound inhibits the enzyme's activity rather than suppressing its expression. Western blotting is used to measure the levels of COX-2 protein in cell lysates after treatment. This ensures that the observed decrease in PGE2 is a direct result of enzymatic inhibition. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data and ensure equal protein loading between samples.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. abcam.com [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for In Vivo Dissolution of Cox-2-IN-20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-20 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The therapeutic potential of selective COX-2 inhibitors is vast, encompassing anti-inflammatory, analgesic, and potential anti-cancer applications. A critical step in the preclinical evaluation of this compound is the development of a suitable formulation for in vivo studies to ensure consistent and reproducible bioavailability. Like many selective COX-2 inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for systemic administration.

These application notes provide a comprehensive guide to dissolving this compound for in vivo research, drawing upon established methodologies for formulating poorly water-soluble compounds. The following sections detail the known physicochemical properties of this compound, recommend solvent systems, and provide step-by-step protocols for solubility testing and vehicle preparation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is fundamental to selecting an appropriate solvent and developing a successful formulation strategy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClFN₃O₂ | PubChem |

| Molecular Weight | 269.66 g/mol | PubChem |

| Predicted LogP | 2.4 | PubChem |

| Aqueous Solubility | Predicted to be low | General knowledge on COX-2 inhibitors |

Recommended Solvents and Vehicle Formulations

Given the lipophilic nature of this compound, a single solvent system based on aqueous solutions is unlikely to be effective. The use of organic solvents, co-solvents, and other excipients is necessary to achieve a concentration suitable for in vivo administration.

3.1. Single Solvents (for initial stock solutions)

-

Dimethyl sulfoxide (DMSO): A powerful and commonly used solvent for dissolving a wide range of organic compounds. Due to potential toxicity, the final concentration of DMSO in the administered vehicle should be minimized, typically below 10% and ideally under 5%.

-

Ethanol: A biocompatible solvent that can be used to dissolve many lipophilic compounds. It is often used in combination with other vehicles.

-

Polyethylene glycol 400 (PEG 400): A water-miscible and low-toxicity polymer that is an excellent solubilizing agent for poorly water-soluble drugs.

3.2. Co-Solvent Systems and Vehicles for In Vivo Administration

For systemic administration in animal models, a multi-component vehicle is often required to maintain the solubility and stability of the compound while ensuring biocompatibility. The following are recommended starting points for vehicle development:

-

DMSO/PEG 400/Saline: A common ternary system. A typical ratio would be 5-10% DMSO, 30-40% PEG 400, and the remainder saline or water for injection.

-

DMSO/Cremophor EL/Saline: Cremophor EL is a non-ionic surfactant used to solubilize lipophilic drugs. A typical formulation might consist of 5% DMSO, 5-10% Cremophor EL, and the rest saline.

-

Ethanol/PEG 400/Saline: For compounds with sufficient solubility in ethanol, this can be an alternative to DMSO-based vehicles.

Important Consideration: The final formulation should be a clear, homogenous solution. The presence of any precipitate indicates that the compound is not fully dissolved, and the formulation is unsuitable for administration. It is crucial to perform a small-scale pilot formulation to ensure the compound remains in solution at the desired concentration and upon dilution with the final aqueous component.

Experimental Protocols

4.1. Protocol for Solubility Assessment of this compound

This protocol outlines a method to determine the approximate solubility of this compound in various solvents, which is a critical first step in developing a suitable formulation.

Materials:

-

This compound powder

-

Selection of solvents: DMSO, Ethanol, PEG 400

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Method:

-

Prepare Saturated Solutions: Add an excess amount of this compound powder to a small volume (e.g., 1 mL) of each selected solvent in separate microcentrifuge tubes.

-

Equilibrate: Tightly cap the tubes and vortex vigorously for 2 minutes. Place the tubes on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached.

-

Separate Undissolved Compound: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Quantify Solubilized Compound: Carefully collect a known volume of the supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.

-

Calculate Solubility: Express the solubility in mg/mL or mM.

4.2. Protocol for Preparation of a Vehicle for In Vivo Administration (Example: 10% DMSO, 40% PEG 400, 50% Saline)

This protocol provides a step-by-step guide for preparing a common vehicle for the administration of lipophilic compounds like this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Sterile saline (0.9% NaCl)

-

Sterile, conical tubes

-

Vortex mixer

-

Warming bath (optional)

Method:

-

Calculate Required Amounts: Determine the total volume of the final formulation needed and the desired final concentration of this compound. Calculate the mass of this compound and the volume of each vehicle component required.

-

Initial Dissolution: Weigh the calculated amount of this compound and place it in a sterile conical tube. Add the required volume of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid in dissolution, but care should be taken to avoid degradation of the compound.

-

Add Co-Solvent: To the solution from step 2, add the required volume of PEG 400. Vortex until the solution is homogenous.

-

Final Dilution: Slowly add the sterile saline to the mixture while vortexing. It is crucial to add the aqueous component last and gradually to prevent precipitation of the compound.

-

Final Inspection: The final formulation should be a clear, particle-free solution. If any cloudiness or precipitate is observed, the formulation is not suitable for in vivo use, and the solvent ratios may need to be adjusted.

-

Storage: Store the final formulation appropriately, protected from light and at a suitable temperature, as determined by the stability of this compound.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the COX-2 signaling pathway and a general experimental workflow for preparing this compound for in vivo studies.

Caption: The COX-2 signaling pathway, illustrating the inhibition by this compound.

Caption: A general workflow for the preparation of this compound for in vivo studies.

Application Notes and Protocols for Celecoxib, a COX-2 Inhibitor, in Animal Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade and the generation of pain.[1] It is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][3] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target COX-2, thereby reducing pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[4][5]

Celecoxib is a potent and selective COX-2 inhibitor widely used in preclinical research to study the role of COX-2 in various pain states.[2] These application notes provide an overview of the use of celecoxib in common animal models of inflammatory and neuropathic pain, along with detailed protocols for its administration and the assessment of its analgesic effects.

Mechanism of Action

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2).[2][3] PGE2 is a key mediator that sensitizes peripheral nociceptors and contributes to central sensitization in the spinal cord, leading to hyperalgesia and allodynia.[6] By blocking PGE2 production, celecoxib effectively reduces the inflammatory response and alleviates pain.[2][5] Recent studies also suggest that celecoxib may have COX-2-independent analgesic effects, potentially through the activation of Kv7/M potassium channels.[7]

Signaling Pathway of COX-2 in Pain and Inflammation

Caption: COX-2 signaling pathway in pain and inflammation and the inhibitory action of Celecoxib.

Data Presentation: Efficacy of Celecoxib in Animal Pain Models

The following tables summarize the quantitative data on the efficacy of celecoxib in various preclinical pain models.

Table 1: Celecoxib in Models of Inflammatory Pain

| Animal Model | Species/Strain | Dose Range | Administration Route | Key Findings | Reference(s) |

| Carrageenan-induced Paw Edema | Rat (Sprague-Dawley) | 0.3 - 30 mg/kg | Intraperitoneal (IP) | Dose-dependent reduction in paw edema.[6][8][9] | [6][8][9] |

| Carrageenan-induced Paw Edema | Rat | 6 mg/kg | Systemic | Prevented carrageenan-induced hyperalgesia.[10] | [10] |

| Formalin Test | Mouse (C57BL/6) | 5 - 40 mg/kg | Intraperitoneal (IP) | Dose-dependent inhibition of the second phase (inflammatory pain) of the formalin response.[11] | [11] |

| Formalin Test | Rat (Sprague-Dawley) | 0.001 - 200 µg | Intrathecal (IT) | Dose-dependent decrease in flinching in both phase 1 and 2.[1] | [1] |

| Prostaglandin E2-induced Hyperalgesia | Rat | Twice daily s.c. injections | Subcutaneous (s.c.) | Showed analgesic effects, but also induced tolerance with repeated administration.[12] | [12] |

Table 2: Celecoxib in Models of Neuropathic Pain

| Animal Model | Species/Strain | Dose Range | Administration Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Spinal Nerve Ligation (SNL) | Rat (Sprague-Dawley) | 1 - 300 mg/kg | Oral (p.o.) | Failed to relieve chronically maintained mechanical allodynia.[13] |[13] | | Chronic Constriction Injury (CCI) | Rat | Not specified | Nanomedicine delivery | Reduced pain hypersensitivity, associated with changes in macrophage polarity and mast cell activation.[14] |[14] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory and analgesic effects of compounds in an acute inflammatory pain setting.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Celecoxib

-

Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)[6]

-

1% (w/v) λ-Carrageenan solution in sterile saline

-

Plethysmometer

-

Syringes and needles for administration

Protocol:

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer celecoxib or vehicle via the desired route (e.g., intraperitoneally) at a specific time point before carrageenan injection (e.g., 30-60 minutes).[6][15]

-

Baseline Paw Volume Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer before any injections.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[6][15]

-

Paw Volume Measurement Post-Carrageenan: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10][15]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. Paw edema is calculated as the increase in paw volume after carrageenan injection relative to the baseline volume.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema model.

Formalin Test in Mice

The formalin test is a model of tonic chemical pain that allows for the differentiation between acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2).

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Celecoxib

-

Vehicle

-

5% Formalin solution in sterile saline

-

Observation chambers with mirrors

-

Timer

Protocol:

-

Animal Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer celecoxib or vehicle intraperitoneally 60 minutes before the formalin injection.[11][16]

-

Formalin Injection: Inject 20-25 µL of 5% formalin solution subcutaneously into the plantar surface of the left hind paw.[11][16]

-

Behavioral Observation: Immediately after injection, place the mouse in the observation chamber and record the total time spent licking or flinching the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-30 or 20-40 minutes post-injection.

-

-

Data Analysis: Compare the duration of licking/flinching in the celecoxib-treated groups to the vehicle control group for both phases.

Experimental Workflow: Formalin Test

Caption: Workflow for the mouse formalin test.

Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI)

Neuropathic pain models are used to study pain resulting from nerve injury. The CCI model is a widely used model of peripheral neuropathy.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Celecoxib

-

Vehicle

-

Surgical instruments

-

4-0 silk sutures

-

Anesthetics (e.g., isoflurane)

-

Von Frey filaments (for mechanical allodynia testing)

-

Plantar test apparatus (for thermal hyperalgesia testing)

Protocol:

-

Baseline Nociceptive Testing: Before surgery, determine the baseline paw withdrawal threshold to mechanical stimuli (von Frey filaments) and paw withdrawal latency to thermal stimuli (plantar test).

-

CCI Surgery:

-

Anesthetize the rat.

-

Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Loosely ligate the sciatic nerve with four 4-0 silk sutures at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

-

Close the incision in layers.

-

-

Post-operative Recovery and Pain Development: Allow the animals to recover and for neuropathic pain behaviors to develop (typically 7-14 days).

-

Drug Administration: Administer celecoxib or vehicle orally or via another desired route.

-

Nociceptive Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.

-

Data Analysis: Compare the paw withdrawal thresholds and latencies in the celecoxib-treated group to the vehicle-treated group.

Pharmacokinetics of Celecoxib in Rodents

Understanding the pharmacokinetic profile of celecoxib is crucial for designing and interpreting studies.

Table 3: Pharmacokinetic Parameters of Celecoxib in Rats

| Parameter | Value | Route of Administration | Reference(s) |

| Oral Bioavailability | 59% | Oral (p.o.) | [17][18][19] |

| Terminal Half-life (t1/2) | ~2.8 hours | Intravenous (i.v.) | [17][18][19] |

| Volume of Distribution (Vd) | ~2.3 L/kg | Intravenous (i.v.) | [17][18][19] |

| Excretion | Primarily in feces (88-94%) | Oral (p.o.) | [20][21] |

Metabolism: Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to inactive metabolites.[3][4]

Conclusion

Celecoxib is a valuable pharmacological tool for investigating the role of COX-2 in preclinical models of pain. Its efficacy in inflammatory pain models is well-established, while its role in neuropathic pain appears more complex and may depend on the specific model and timing of administration. The provided protocols and data serve as a guide for researchers to design and conduct robust studies to evaluate the analgesic potential of COX-2 inhibitors. Careful consideration of the animal model, dose, route of administration, and pharmacokinetic properties is essential for obtaining reliable and translatable results.

References